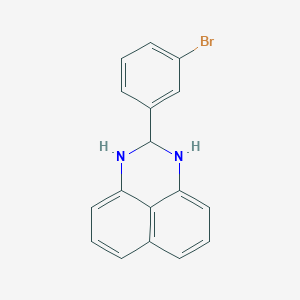![molecular formula C21H23N3O B187194 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 5537-35-9](/img/structure/B187194.png)
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline, also known as Ro 15-4513, is a selective antagonist of the GABAA receptor. It was first synthesized in 1983 by a group of researchers at F. Hoffmann-La Roche Ltd. Ro 15-4513 has been extensively studied for its potential therapeutic applications in the treatment of alcoholism, anxiety, and sleep disorders.
Wirkmechanismus
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 acts as a selective antagonist of the GABAA receptor, specifically targeting the benzodiazepine binding site. By blocking the effects of ethanol on the GABAA receptor, 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 can help reduce the reinforcing effects of alcohol and potentially aid in the treatment of alcoholism.
Biochemische Und Physiologische Effekte
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has been shown to have anxiolytic and sedative effects in animal models, which are likely mediated by its action on the GABAA receptor. It has also been shown to block the development of tolerance to ethanol in animal models of alcoholism, suggesting that it may be able to help reduce the addictive potential of alcohol.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has been extensively studied in animal models and has shown promising results in the treatment of alcoholism, anxiety, and sleep disorders. However, its use in humans is still in the early stages of development, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513. One area of interest is its potential use in combination with other drugs for the treatment of alcoholism. Another area of interest is its potential use in the treatment of anxiety and sleep disorders. Additionally, more research is needed to determine the long-term safety and efficacy of 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 in humans.
Synthesemethoden
The synthesis of 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 involves a multistep process, starting with the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline in the presence of triethylamine to yield 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has been extensively studied for its potential therapeutic applications in the treatment of alcoholism, anxiety, and sleep disorders. It has been shown to selectively block the effects of ethanol on the GABAA receptor, which has led to its use in animal models of alcoholism. 3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline 15-4513 has also been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders.
Eigenschaften
CAS-Nummer |
5537-35-9 |
|---|---|
Produktname |
3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline |
Molekularformel |
C21H23N3O |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-5,5,8,9-tetramethyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C21H23N3O/c1-13-10-16-12-21(3,4)24-19(15-6-8-17(25-5)9-7-15)22-23-20(24)18(16)11-14(13)2/h6-11H,12H2,1-5H3 |
InChI-Schlüssel |
LUGLLAHZGTUSAE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1C)C3=NN=C(N3C(C2)(C)C)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




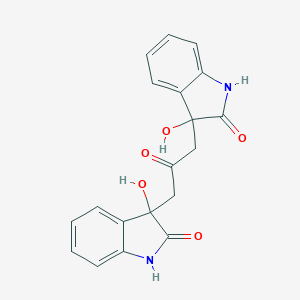
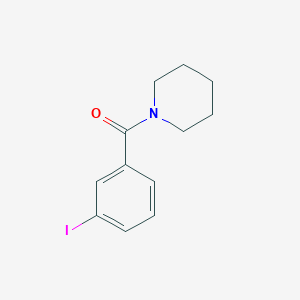
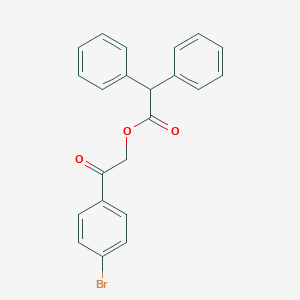
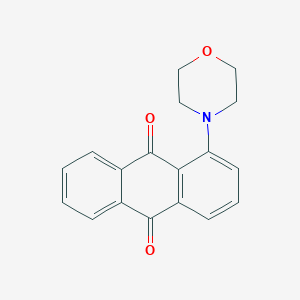
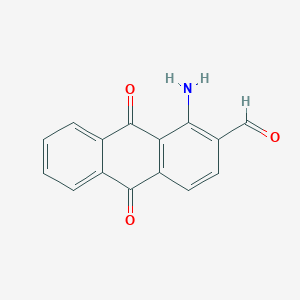
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
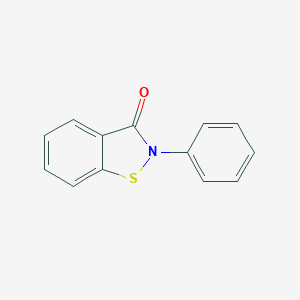
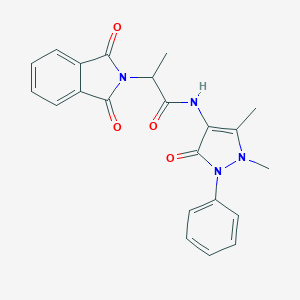

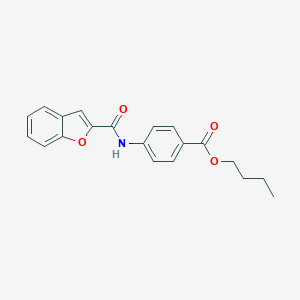
![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
